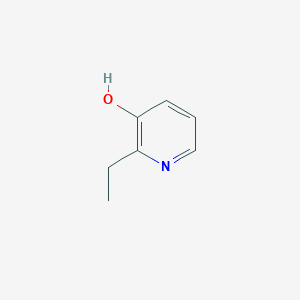

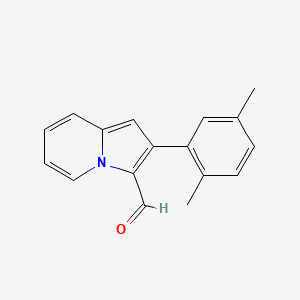

![molecular formula C15H12O4 B1334467 3-[(4-formylphenoxy)methyl]benzoic Acid CAS No. 479578-95-5](/img/structure/B1334467.png)

3-[(4-formylphenoxy)methyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(4-formylphenoxy)methyl]benzoic Acid is a compound that can be associated with the field of organic chemistry, particularly within the context of aromatic carboxylic acids and their derivatives. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, characterization, and properties are discussed, which can provide insights into the analysis of 3-[(4-formylphenoxy)methyl]benzoic Acid.

Synthesis Analysis

The synthesis of related aromatic carboxylic acids often involves multi-step reactions, including functional group transformations and coupling reactions. For instance, the synthesis of 3-formyl-4-hydroxyl benzoic acid from hydroxybenzoic acid and chloroform is detailed, using phase transfer catalysis and sodium hydroxide as a solvent . Similarly, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from its formyl precursor using Et3SiH/I2 as a reducing agent is described . These methods could potentially be adapted for the synthesis of 3-[(4-formylphenoxy)methyl]benzoic Acid by considering the appropriate starting materials and reaction conditions.

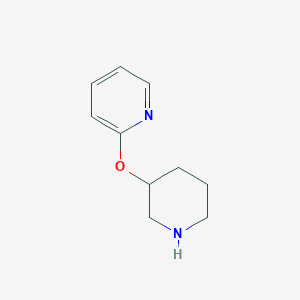

Molecular Structure Analysis

The molecular structure and geometry of aromatic carboxylic acids and their derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray diffraction for solid-state analysis . Density functional theory (DFT) calculations are also employed to optimize molecular structures and geometries, providing theoretical support for the experimental findings . These techniques would be relevant for analyzing the molecular structure of 3-[(4-formylphenoxy)methyl]benzoic Acid.

Chemical Reactions Analysis

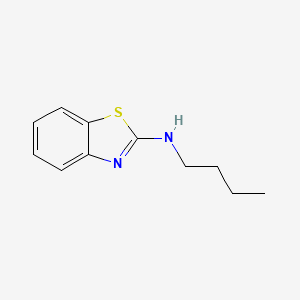

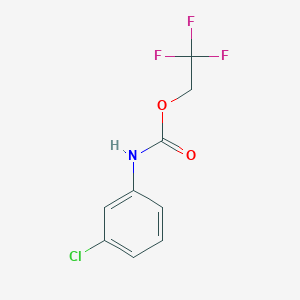

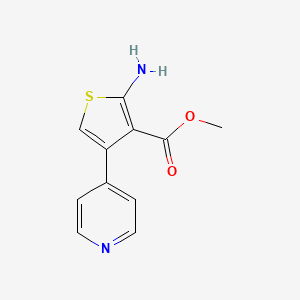

Aromatic carboxylic acids can undergo various chemical reactions, including esterification, reduction, and coupling reactions. The synthesis of methyl esters from amino benzoic acids , and the formation of Schiff bases through condensation reactions , are examples of such transformations. The reactivity of the formyl group in 3-[(4-formylphenoxy)methyl]benzoic Acid would allow for similar reactions, potentially leading to the formation of various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic carboxylic acids are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the acid-base dissociation and solubility in different solvents . The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acids have been studied, indicating the potential for luminescence and other optical properties . These properties would be important to consider when analyzing 3-[(4-formylphenoxy)methyl]benzoic Acid.

Applications De Recherche Scientifique

Liquid Crystal Synthesis

3-[(4-formylphenoxy)methyl]benzoic Acid is instrumental in synthesizing liquid crystal intermediates. These intermediates are critical for the development of ferroelectric and antiferroelectric liquid crystals. The synthesis process involves multiple stages including methylation, acylation, and reduction, highlighting its complex chemical versatility (Dou Qing, 2000).

Plant Growth Regulation

Research dating back to 1959 demonstrates the role of benzoic acid derivatives, including those similar to 3-[(4-formylphenoxy)methyl]benzoic Acid, in plant growth regulation. These compounds, particularly when chloro- and methyl-substituted, exhibit significant growth-promoting activities, influencing agricultural practices (Mary B. Pybus et al., 1959).

Antioxidant Properties

In 2017, research uncovered benzoic acid derivatives with strong antioxidant activities. These compounds, structurally related to 3-[(4-formylphenoxy)methyl]benzoic Acid, offer insights into developing new antioxidant agents (Lan-lan Xu et al., 2017).

Chemical Synthesis

The compound is also used in the synthesis of various chemical compounds. For example, its derivatives play a role in the synthesis of 2-hydroxy-4-methyl benzoic acid, which has multiple applications in organic chemistry and potentially in pharmaceuticals (Che Qing-ming et al., 2006).

Metabolism Research

The compound and its derivatives are also significant in studying microbial metabolism, as seen in the methanogenic degradation of m-cresol, revealing insights into environmental biochemistry (K. Londry & P. Fedorak, 1993).

Propriétés

IUPAC Name |

3-[(4-formylphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-9H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALDNBPQKSJDKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397656 |

Source

|

| Record name | 3-[(4-formylphenoxy)methyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-formylphenoxy)methyl]benzoic Acid | |

CAS RN |

479578-95-5 |

Source

|

| Record name | 3-[(4-formylphenoxy)methyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

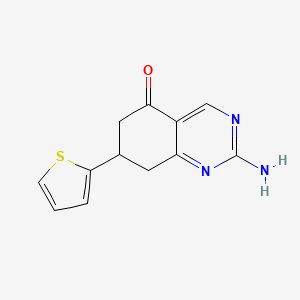

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)